molecular formula C17H19ClN2OS B4432519 [4-(3-CHLOROPHENYL)PIPERAZINO](5-ETHYL-2-THIENYL)METHANONE

[4-(3-CHLOROPHENYL)PIPERAZINO](5-ETHYL-2-THIENYL)METHANONE

Cat. No.: B4432519
M. Wt: 334.9 g/mol
InChI Key: TZINSTIXWLEWNV-UHFFFAOYSA-N
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Description

4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 5-ethyl-2-thienyl methanone moiety

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(5-ethylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-2-15-6-7-16(22-15)17(21)20-10-8-19(9-11-20)14-5-3-4-13(18)12-14/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZINSTIXWLEWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chlorophenyl group.

    Attachment of 5-Ethyl-2-Thienyl Methanone: The final step involves the reaction of the substituted piperazine with 5-ethyl-2-thienyl methanone under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group of the methanone moiety using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms, using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation Products: Oxidized derivatives of the thienyl moiety.

    Reduction Products: Reduced derivatives of the methanone moiety.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry. Biology Medicine : The compound is investigated for its potential pharmacological properties, including its use as a precursor for drug development. Industry : It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thienyl methanone moiety may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(3-Chlorophenyl)piperazine]: Shares the piperazine ring and 3-chlorophenyl group but lacks the thienyl methanone moiety.

    [5-Ethyl-2-thienyl methanone]: Contains the thienyl methanone moiety but lacks the piperazine ring and 3-chlorophenyl group.

Uniqueness

  • The combination of the piperazine ring, 3-chlorophenyl group, and 5-ethyl-2-thienyl methanone moiety in a single molecule provides unique chemical and biological properties that are not present in the individual components.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3-CHLOROPHENYL)PIPERAZINO](5-ETHYL-2-THIENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(3-CHLOROPHENYL)PIPERAZINO](5-ETHYL-2-THIENYL)METHANONE

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